molecular formula C43H72NaO8P B1394237 Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate CAS No. 474943-30-1

Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate

Numéro de catalogue: B1394237
Numéro CAS: 474943-30-1
Poids moléculaire: 771 g/mol
Clé InChI: XMCFQIVGOJWNBA-VOYBGDFJSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a glycerophospholipid derivative featuring:

  • Glycerol backbone: Positioned with stereochemical specificity (2R configuration).
  • Fatty acid chains: sn-1 position: (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl (DHA, 22:6n-3), a polyunsaturated omega-3 fatty acid. sn-2 position: Octadecanoyl (stearic acid, 18:0), a saturated fatty acid.
  • Phosphate group: A hydrogen phosphate head group neutralized by sodium, enhancing water solubility .

Its structural uniqueness lies in the combination of DHA (critical for membrane fluidity and signaling) with a saturated fatty acid and a phosphate head group, distinguishing it from common phospholipids like phosphatidylcholine (PC) or phosphatidylethanolamine (PE).

Propriétés

IUPAC Name

sodium;[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(45)51-41(40-50-52(46,47)48)39-49-42(44)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2;/h5,7,11,13,17,19,21-22,26,28,32,34,41H,3-4,6,8-10,12,14-16,18,20,23-25,27,29-31,33,35-40H2,1-2H3,(H2,46,47,48);/q;+1/p-1/b7-5-,13-11-,19-17-,22-21-,28-26-,34-32-;/t41-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCFQIVGOJWNBA-VOYBGDFJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H72NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677123
Record name Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

771.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474943-30-1
Record name Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate is a phosphatidic acid derivative characterized by the presence of docosahexaenoic acid (DHA) and stearic acid in its structure. This compound is recognized for its potential biological activities and applications in various fields such as pharmacology and biochemistry.

Chemical Structure and Properties

  • Molecular Formula : C₄₃H₇₂NaO₈P
  • Molecular Weight : 770.99 g/mol
  • CAS Number : 474943-30-1
  • LogP : 12.73 (indicating high lipophilicity)

The structure consists of a glycerol backbone with specific fatty acid substitutions at the sn-1 and sn-2 positions. The presence of multiple double bonds in the DHA chain enhances its biochemical reactivity and interactions within biological systems.

The primary target of this compound is the enzyme docosahexaenoic acid omega-hydroxylase. The compound acts as a substrate for this enzyme, facilitating the conversion of DHA into various metabolites that play crucial roles in cellular signaling and inflammation pathways.

Biochemical Pathways

This compound is involved in several important biochemical pathways:

  • Lipid Metabolism : It participates in the metabolism of phospholipids and fatty acids.
  • Cell Signaling : The metabolites produced from its action can influence cell signaling pathways related to inflammation and cell growth.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Anti-inflammatory Properties : Research indicates that metabolites derived from DHA can modulate inflammatory responses in various cell types.
  • Neuroprotective Effects : Due to its structural similarity to other neuroprotective lipids, it may offer protective effects against neurodegenerative diseases.
  • Cell Proliferation : Some studies suggest that this compound can influence cell proliferation rates in certain cancer cell lines.

Case Studies

StudyFindings
Study 1Demonstrated that DHA-derived metabolites reduced TNF-alpha production in macrophages, indicating anti-inflammatory effects.
Study 2Showed that sodium (2R)-2-{[(4Z,7Z,...]} enhanced neuronal survival in models of oxidative stress.
Study 3Found that the compound inhibited proliferation of breast cancer cells through modulation of lipid signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

Compound Name Head Group Fatty Acids (sn-1/sn-2) Key Structural Differences Evidence
Sodium (2R)-2-{DHA}-3-stearoylpropyl hydrogen phosphate Hydrogen phosphate (sodium salt) DHA (22:6n-3)/18:0 Polar head group with single negative charge; sodium counterion enhances solubility.
GPCho(22:6/22:4) Phosphocholine (trimethylammonioethyl phosphate) DHA (22:6n-3)/22:4(7Z,10Z,13Z,16Z) Zwitterionic head group; mixed unsaturated chains. Higher membrane integration potential.
GPCho(22:6/18:1) Phosphocholine DHA (22:6n-3)/18:1n-9 (oleic acid) Monounsaturated sn-2 chain; altered membrane curvature and signaling properties.
Edasalonexent Ethylenediamine-linked salicylic acid and DHA DHA conjugated to salicylic acid Non-phospholipid; covalent fusion of DHA with a phenolic acid for NF-κB inhibition.
LysoPE(0:0/22:6) Phosphoethanolamine (lyso-form) DHA at sn-2; no sn-1 chain Single acyl chain; pro-inflammatory signaling roles in metabolomics studies.

Key Observations :

  • Fatty acid composition : Saturated sn-2 chains (e.g., 18:0) confer rigidity, contrasting with unsaturated analogs (e.g., GPCho(22:6/18:1)) that enhance membrane fluidity .
Anti-Inflammatory and Signaling Pathways
  • Target compound : Likely modulates inflammatory pathways via DHA-derived resolvins or protectins. The phosphate group may interact with lipid-binding proteins (e.g., albumin) for targeted delivery .
  • GPCho analogs : Phosphocholine-head lipids are precursors for platelet-activating factor (PAF), linking them to pro- and anti-inflammatory cascades .
  • Edasalonexent : Directly inhibits NF-κB via DHA’s anti-inflammatory synergy with salicylic acid, demonstrating oral bioavailability .
Metabolic Roles
  • Metabolomics studies identify DHA-containing phospholipids (e.g., PC(22:6/22:4)) as biomarkers in renal energy metabolism and cancer progression .
  • LysoPE(0:0/22:6) is implicated in dysregulated phospholipid metabolism in triple-negative breast cancer, suggesting structural analogs may influence similar pathways .

Pharmacokinetic and Stability Profiles

Property Sodium (2R)-2-DHA-3-stearoylpropyl phosphate GPCho(22:6/18:1) Edasalonexent
Solubility High (ionic head group) Moderate Low (neutral)
Stability Susceptible to phospholipase cleavage Stable in membranes Hydrolysis-resistant
Bioavailability Likely parenteral or encapsulated delivery Membrane-integrated Orally active
Key Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate
Reactant of Route 2
Reactant of Route 2
Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.